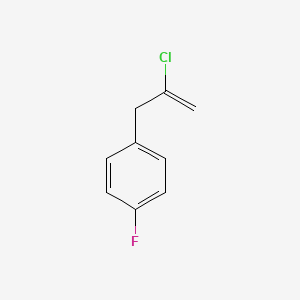

2-Chloro-3-(4-fluorophenyl)-1-propene

Vue d'ensemble

Description

2-Chloro-3-(4-fluorophenyl)-1-propene is an organic compound that features a chloro group and a fluorophenyl group attached to a propene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene typically involves the reaction of 4-fluorobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, enhances the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-3-(4-fluorophenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.

Reduction Reactions: The double bond in the propene can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

Substitution: Formation of 2-azido-3-(4-fluorophenyl)-1-propene.

Oxidation: Formation of 2-chloro-3-(4-fluorophenyl)oxirane.

Reduction: Formation of 2-chloro-3-(4-fluorophenyl)propane.

Applications De Recherche Scientifique

Organic Chemistry

2-Chloro-3-(4-fluorophenyl)-1-propene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives through:

- Oxidation : Producing epoxides or hydroxylated derivatives.

- Reduction : Converting double bonds to single bonds, yielding saturated derivatives.

- Substitution Reactions : Halogen atoms can be replaced with other functional groups.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Epoxides, hydroxylated derivatives |

| Reduction | Saturated hydrocarbons |

| Substitution | Various substituted derivatives |

Medicinal Chemistry

The compound is explored for its potential pharmacological properties, particularly in the synthesis of antidepressant molecules and other therapeutic agents:

- Antidepressant Synthesis : Used in metal-catalyzed reactions to create key structural motifs found in antidepressants.

- Chiral Drug Intermediates : Employed in biocatalytic processes to yield chiral intermediates for anticholesterol drugs with high efficiency (85% yield and 99% enantiomeric excess) .

Research indicates that this compound may interact with biological targets such as enzymes and receptors, modulating their activity through specific binding interactions. The presence of halogen substituents enhances its binding affinity, making it a candidate for further pharmacological exploration.

Case Study 1: Synthesis of Functionalized Pyrroles

A study demonstrated the use of this compound in a three-component reaction involving arylglyoxals and Meldrum's acid, yielding new functionalized pyrrole derivatives with excellent yields. This method provides a rapid approach to synthesizing important heterocyclic compounds found in natural products like vitamin B12 and alkaloids .

Case Study 2: Anticholesterol Drug Development

In another study, the compound was utilized in a biocatalytic process involving recombinant E. coli to produce a key chiral intermediate for anticholesterol drugs. The process demonstrated high efficiency and specificity, highlighting the compound's potential in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(4-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-3-(4-bromophenyl)-1-propene

- 2-Chloro-3-(4-methylphenyl)-1-propene

- 2-Chloro-3-(4-nitrophenyl)-1-propene

Uniqueness

2-Chloro-3-(4-fluorophenyl)-1-propene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.

Activité Biologique

2-Chloro-3-(4-fluorophenyl)-1-propene, a halogenated compound with the molecular formula CHClF and a molecular weight of approximately 170.61 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and interaction with biological targets, making it a candidate for various pharmacological applications.

- Molecular Formula : CHClF

- Molecular Weight : 170.61 g/mol

- Density : 1.143 g/cm³

- Boiling Point : 211.7 °C

- Flash Point : 84.8 °C

Biological Activity Overview

The biological activity of this compound is an area of ongoing research, with preliminary studies indicating its potential to interact with various biomolecules, influencing enzyme activity or receptor binding. The unique electronic properties imparted by the halogen substituents enhance its binding affinity and specificity, making it a promising lead compound in drug discovery.

Key Biological Activities:

- Antidepressant Synthesis : The compound is utilized in metal-catalyzed reactions to synthesize key structural motifs found in antidepressant drugs, demonstrating effective yields in the production of these therapeutic agents.

- Chiral Drug Intermediates : It serves as a precursor in the synthesis of chiral drug intermediates, particularly for anticholesterol medications, showcasing a biocatalytic process that yields high purity and efficiency.

- Enzyme Interaction Studies : Research indicates that this compound may modulate enzyme activity through specific binding interactions, suggesting its potential role as an inhibitor or modulator in various biochemical pathways.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant Synthesis | Utilized in metal-catalyzed reactions for antidepressant development | |

| Chiral Intermediate Production | Used in biocatalytic processes for anticholesterol drugs | |

| Enzyme Modulation | Potential interactions with enzymes affecting their activity |

The halogen substituents (chlorine and fluorine) on the phenyl ring are believed to enhance the compound's lipophilicity and electron-withdrawing capacity, which may facilitate stronger interactions with target biomolecules. This structural feature could lead to increased binding affinities for receptors or enzymes involved in various metabolic pathways.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

- Starting Materials : Aryl glyoxals and Meldrum’s acid are common precursors.

- Reactions : Metal-catalyzed coupling reactions are often employed to form this compound efficiently.

- Yields : Reports indicate that these methods can achieve excellent yields, making the synthesis both practical and economically viable for further research applications .

Future Directions

Ongoing research is aimed at exploring the full spectrum of biological activities associated with this compound. Future studies may focus on:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of its potential as an anti-cancer agent.

- Investigating its effects on other biological systems beyond those currently studied.

Propriétés

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXGOWCGSOVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30636038 | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-08-3 | |

| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.